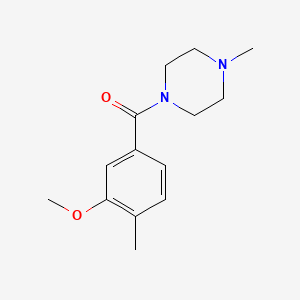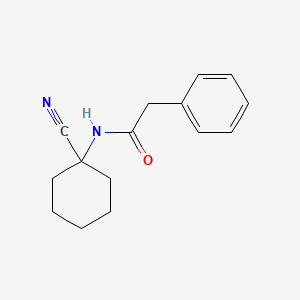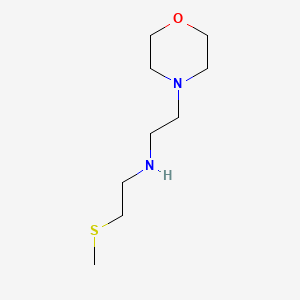
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine (MTME) is an organic compound that has been studied for a variety of applications in scientific research. MTME is a versatile compound with a range of potential applications, from biochemical and physiological studies to lab experiments.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine involves the reaction of 2-chloro-N-(2-morpholinoethyl)ethan-1-amine with sodium methylthiolate.
Starting Materials
2-chloro-N-(2-morpholinoethyl)ethan-1-amine, Sodium methylthiolate
Reaction
To a solution of 2-chloro-N-(2-morpholinoethyl)ethan-1-amine in dry THF, add sodium methylthiolate., Heat the reaction mixture at reflux for several hours., Cool the reaction mixture and filter the precipitated product., Wash the product with cold THF and dry under vacuum to obtain 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine.
Aplicaciones Científicas De Investigación
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has been studied for a variety of scientific research applications. It has been used as an inhibitor of enzymes such as acetylcholinesterase, as a substrate for biochemical studies, in drug delivery systems, and as a ligand for metal complexes. Additionally, 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has been studied as a potential therapeutic agent for the treatment of diseases such as Alzheimer’s and Parkinson’s.
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine is not well understood. However, it is believed that 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine acts as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have a variety of physiological effects. 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has also been shown to bind to metal complexes, which may be involved in its mechanism of action.
Efectos Bioquímicos Y Fisiológicos
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has been studied for its biochemical and physiological effects. In biochemical studies, 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels. This increase in acetylcholine has been shown to have a variety of physiological effects, such as increased alertness and improved memory and learning. Additionally, 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has been studied for its potential therapeutic effects, including its ability to reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine has several advantages for use in lab experiments. It is relatively inexpensive to synthesize and is stable under a variety of conditions. Additionally, it is soluble in a variety of solvents and is non-toxic. However, there are some limitations to using 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine in lab experiments. It is not as potent as other compounds, and its mechanism of action is not fully understood. Additionally, it is difficult to accurately measure its concentration in solution due to its low solubility.
Direcciones Futuras
There are several potential future directions for the study of 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine. One potential direction is to further investigate the mechanism of action of 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine and its effects on acetylcholine levels. Additionally, further research could be done to explore its potential therapeutic effects and its ability to reduce inflammation and oxidative stress. Finally, further research could be done to optimize the synthesis of 2-(Methylthio)-N-(2-morpholinoethyl)ethan-1-amine and to develop more efficient methods for measuring its concentration in solution.
Propiedades
IUPAC Name |
N-(2-methylsulfanylethyl)-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2OS/c1-13-9-3-10-2-4-11-5-7-12-8-6-11/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSYDAKIDLKIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Methylthio)ethyl]-4-morpholineethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


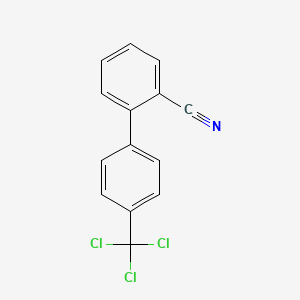
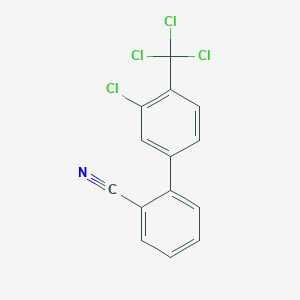
![tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate](/img/structure/B6320480.png)
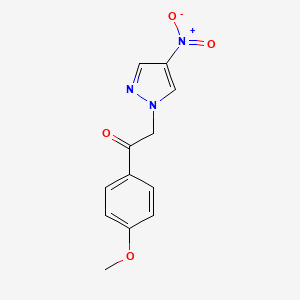
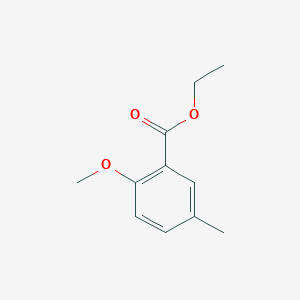
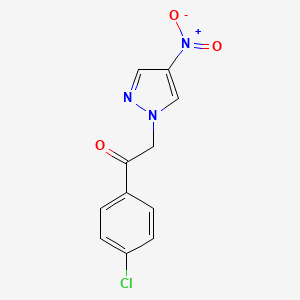
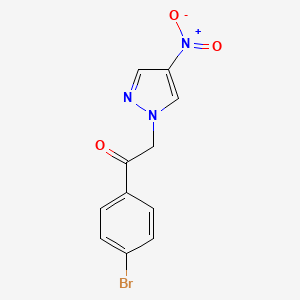
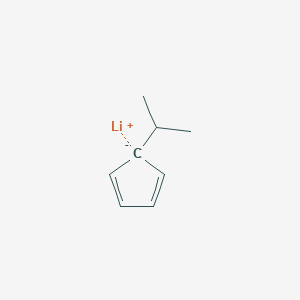
![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)
![N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine](/img/structure/B6320532.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)
